N-Fmoc-N4-(2,4,6-trimethoxybenzyl)-L-asparagine
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Overview
Description
Fmoc-Asn(Tmob)-OH is a derivative of asparagine, an amino acid, where the amino group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group and the side chain amide is protected by a 2,4,6-trimethoxybenzyl (Tmob) group. This compound is commonly used in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions during the assembly of peptide chains .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Asn(Tmob)-OH typically involves the protection of the amino group of asparagine with the Fmoc group and the protection of the side chain amide with the Tmob group. The process generally includes the following steps:
Protection of the Amino Group: The amino group of asparagine is protected by reacting it with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine in an organic solvent like dichloromethane.
Protection of the Side Chain Amide: The side chain amide is protected by reacting the intermediate with 2,4,6-trimethoxybenzyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of Fmoc-Asn(Tmob)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Asn(Tmob)-OH undergoes several types of reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Tmob group can be removed using acidic conditions.
Coupling Reactions: The compound can participate in amide bond formation with other amino acids or peptides using coupling reagents like HBTU or DIC.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal; trifluoroacetic acid (TFA) for Tmob removal.
Coupling: HBTU or DIC in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).
Major Products
The major products formed from these reactions are peptides with the desired sequence, free from protecting groups .
Scientific Research Applications
Fmoc-Asn(Tmob)-OH is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Facilitates the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Used in the development of peptide-based drugs and therapeutic agents.
Industry: Employed in the production of synthetic peptides for various industrial applications.
Mechanism of Action
The mechanism of action of Fmoc-Asn(Tmob)-OH involves the protection of reactive groups during peptide synthesis. The Fmoc group protects the amino group, preventing unwanted side reactions, while the Tmob group protects the side chain amide. These protecting groups are selectively removed under specific conditions to allow for the sequential addition of amino acids .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Asn(Trt)-OH: Similar to Fmoc-Asn(Tmob)-OH but uses a trityl (Trt) group for side chain protection.
Fmoc-Gln(Tmob)-OH: Uses the same protecting groups but is derived from glutamine instead of asparagine.
Uniqueness
Fmoc-Asn(Tmob)-OH is unique due to its specific combination of protecting groups, which provide stability and selectivity during peptide synthesis. The Tmob group offers better protection against acidic conditions compared to other protecting groups like Trt .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-[(2,4,6-trimethoxyphenyl)methylamino]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O8/c1-36-17-12-25(37-2)22(26(13-17)38-3)15-30-27(32)14-24(28(33)34)31-29(35)39-16-23-20-10-6-4-8-18(20)19-9-5-7-11-21(19)23/h4-13,23-24H,14-16H2,1-3H3,(H,30,32)(H,31,35)(H,33,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZYXRAMAQAJGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)CNC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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